molecular formula C17H21NO3 B5912271 3-ethyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

3-ethyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Cat. No. B5912271
M. Wt: 287.35 g/mol
InChI Key: SJIHRZWWCIAYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, commonly known as Hesperetin, is a flavanone found in citrus fruits, such as oranges and lemons. Hesperetin has gained interest in scientific research due to its potential health benefits and therapeutic properties.

Mechanism of Action

The mechanism of action of Hesperetin involves its ability to modulate various signaling pathways and molecular targets. Hesperetin has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and glucose homeostasis. It also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression. Moreover, Hesperetin has been shown to modulate the expression and activity of various enzymes and proteins, such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and B-cell lymphoma 2 (Bcl-2), which are involved in cancer and inflammation.
Biochemical and Physiological Effects
Hesperetin has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to scavenge free radicals and reduce oxidative stress, which is implicated in aging and various diseases, such as cancer, diabetes, and neurodegenerative diseases. Hesperetin has also been shown to reduce inflammation by inhibiting the production and release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Moreover, Hesperetin has been shown to improve lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.

Advantages and Limitations for Lab Experiments

Hesperetin has several advantages for lab experiments, including its availability, low toxicity, and affordability. Hesperetin can be easily synthesized or obtained from natural sources, such as citrus fruits. It also exhibits low toxicity and is well-tolerated by animals and humans. Moreover, Hesperetin is relatively affordable compared to other flavonoids and natural compounds. However, Hesperetin has some limitations for lab experiments, including its poor solubility in water and low bioavailability. Hesperetin requires the use of solvents, such as dimethyl sulfoxide (DMSO), for its dissolution and delivery. It also has low bioavailability due to its poor absorption and metabolism in the body.

Future Directions

Hesperetin has several potential future directions for scientific research, including its application in drug discovery and development, its use as a dietary supplement, and its investigation in clinical trials. Hesperetin can be used as a lead compound for the development of novel drugs for various diseases, such as cancer, diabetes, and neurodegenerative diseases. It can also be used as a dietary supplement for its potential health benefits and therapeutic properties. Moreover, Hesperetin can be investigated in clinical trials for its safety and efficacy in humans. Further research is needed to explore the full potential of Hesperetin and its mechanisms of action in various diseases and conditions.
Conclusion
Hesperetin is a flavanone found in citrus fruits that has gained interest in scientific research due to its potential health benefits and therapeutic properties. Hesperetin can be synthesized through various methods and has been studied for its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. The mechanism of action of Hesperetin involves its ability to modulate various signaling pathways and molecular targets. Hesperetin has several advantages and limitations for lab experiments and has potential future directions for scientific research. Further research is needed to fully understand the potential of Hesperetin and its mechanisms of action in various diseases and conditions.

Synthesis Methods

Hesperetin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 2,4,6-trihydroxyacetophenone with ethyl acetoacetate in the presence of a base. Enzymatic synthesis involves the use of enzymes, such as naringinase, to hydrolyze naringin, a glycoside of Hesperetin, into Hesperetin. Microbial synthesis involves the use of microorganisms, such as Aspergillus niger and Penicillium frequentans, to produce Hesperetin through fermentation.

Scientific Research Applications

Hesperetin has been studied for its potential health benefits and therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. Hesperetin has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to improve glucose homeostasis by enhancing insulin sensitivity and reducing insulin resistance. Moreover, Hesperetin has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-12-11(2)13-6-7-15(19)14(16(13)21-17(12)20)10-18-8-4-5-9-18/h6-7,19H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIHRZWWCIAYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCC3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

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